molecular formula C18H20N2O4S B11585948 methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11585948
M. Wt: 360.4 g/mol
InChI Key: NDPGOCSPYWZGNJ-UHFFFAOYSA-N
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Description

Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is substituted with various functional groups such as ethoxyphenyl, methyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and reduces reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:

Comparison with Similar Compounds

Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

Biological Activity

Methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antitumor, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core structure that is known for its potential therapeutic applications. The synthesis of such compounds typically involves cyclization reactions of appropriate precursors under specific conditions. For instance, thiazolo[3,2-a]pyrimidines can be synthesized through intramolecular cyclization using polyphosphoric acid as a dehydrating agent .

Structural Characteristics

ComponentDescription
Core StructureThiazolo[3,2-a]pyrimidine
SubstituentsEthoxyphenyl group at position 5, methyl groups at positions 2 and 7
Functional GroupsCarbonyl (oxo) and carboxylate

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antimicrobial activity. For example, compounds synthesized in related studies showed varying degrees of activity against bacterial strains compared to reference drugs. The lipophilicity of these compounds often correlates with their antimicrobial efficacy; higher log P values generally indicate better membrane permeability and antibacterial properties .

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have been identified as promising candidates for anticancer agents. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions exhibited high selectivity and potency against MCF-7 (breast cancer) and HeLa (cervical adenocarcinoma) cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest effective inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has also been explored. Some derivatives have shown promise in reducing inflammation markers in various models. This activity is often attributed to their ability to inhibit specific pathways involved in inflammatory responses, making them candidates for further development in treating inflammatory diseases .

Other Pharmacological Activities

In addition to the aforementioned activities, these compounds have been evaluated for their effects on enzymes such as acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases like Alzheimer's. Furthermore, some studies have reported antifungal and antidiabetic properties associated with thiazolo[3,2-a]pyrimidine derivatives .

Case Studies

  • Anticancer Activity : A study focused on a series of thiazolo[3,2-a]pyrimidines demonstrated significant cytotoxicity against multiple cancer cell lines (IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL), suggesting structural modifications can enhance activity against specific targets like tubulin polymerization .
  • Antimicrobial Evaluation : In a comparative study of synthesized thiazolo derivatives against Gram-positive and Gram-negative bacteria, certain compounds exhibited enhanced antibacterial properties compared to traditional antibiotics, highlighting their potential as new therapeutic agents in infectious diseases .

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-5-24-13-8-6-12(7-9-13)15-14(17(22)23-4)10(2)19-18-20(15)16(21)11(3)25-18/h6-9,11,15H,5H2,1-4H3

InChI Key

NDPGOCSPYWZGNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC

Origin of Product

United States

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